molecular formula C8H10F2N2O B13617468 5-(2,2-Difluoropropoxy)pyridin-2-amine

5-(2,2-Difluoropropoxy)pyridin-2-amine

Cat. No.: B13617468
M. Wt: 188.17 g/mol
InChI Key: LLNDHVTYKKMXEI-UHFFFAOYSA-N
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Description

5-(2,2-Difluoropropoxy)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, including increased stability and reactivity, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the compound enhances its electronic properties, solubility, and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Difluoropropoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,2-difluoropropanol under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-(2,2-Difluoropropoxy)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

5-(2,2-Difluoropropoxy)pyridin-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: The compound is utilized in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoropropoxy)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)pyridin-2-amine
  • 2,2-Difluoropropoxybenzene
  • 2-Amino-5-fluoropyridine

Comparison: 5-(2,2-Difluoropropoxy)pyridin-2-amine is unique due to the presence of both fluorine atoms and the pyridine ring, which confer distinct electronic properties and reactivity. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it valuable for specialized applications.

Properties

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

5-(2,2-difluoropropoxy)pyridin-2-amine

InChI

InChI=1S/C8H10F2N2O/c1-8(9,10)5-13-6-2-3-7(11)12-4-6/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

LLNDHVTYKKMXEI-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CN=C(C=C1)N)(F)F

Origin of Product

United States

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